molecular formula C11H8Cl2O3 B044321 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester CAS No. 118693-22-4

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Cat. No. B044321
M. Wt: 259.08 g/mol
InChI Key: OSMKMBPMUWWQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis pathways for "6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester" are not directly addressed in available literature, related compounds such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid methyl ester have been synthesized. These processes typically involve multi-step reactions, starting from substituted phenols or related heterocyclic precursors, involving condensation, cyclization, and functional group transformations (Barili et al., 2001); (Arsenyan, Vasiļjeva, & Belyakov, 2011).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and NMR spectroscopy, provide insights into the precise geometrical configuration of chromene derivatives. For example, the structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid was elucidated using these methods, revealing a monoclinic space group with specific unit cell dimensions and demonstrating the importance of aromatic stacking interactions and hydrogen bonding in stabilizing the structure (Barili et al., 2001).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements, which are crucial for further chemical modifications and applications. The reactivity often depends on the substitution pattern on the chromene core and the presence of functional groups (Salem, Marzouk, Ali, & Madkour, 2012).

Scientific Research Applications

Synthetic Protocols and Biological Activities

  • Synthetic Approaches to Chromenes : Chromenes, including benzo[c]chromen-6-ones, have been identified as core structures in secondary metabolites with significant pharmacological importance. The limited natural availability of these compounds has spurred the development of synthetic methods to produce chromene derivatives. These methods include Suzuki coupling reactions, radical-mediated cyclization, and base-catalyzed cyclization among others. These synthetic routes enable the production of chromene derivatives for potential use in pharmacological applications (Mazimba, 2016; Mazimba, 2016).

Carboxylic Ester Hydrolases in Bacteria

  • Function and Application of Carboxylic Ester Hydrolases : This study categorizes and reviews the structures, substrate specificity, and industrial applications of carboxylic ester hydrolases (CEHs). CEHs, which catalyze the hydrolysis of carboxylic esters to alcohol and acid, are found across various life forms, including bacteria. The enzymes are involved in numerous industrial applications due to their ability to interact with ester compounds, highlighting the importance of understanding ester chemistry for biotechnological applications (Oh, Kim, & Kim, 2019).

Biotechnological Applications of Lactic Acid

  • Derivatives from Lactic Acid : Lactic acid serves as a precursor for various chemicals and materials, including esters, through biotechnological routes. This review discusses the production and application potential of lactic acid derivatives, illustrating the versatility and economic value of carboxylic acid esters in producing materials and chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 6,8-dichloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMKMBPMUWWQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552748
Record name Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

CAS RN

118693-22-4
Record name Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.